
4-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is an organic compound that contains a trifluoromethyl group, a chloro group, and a hydroxy group attached to a benzenecarboximidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzenecarboximidamide with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like acetonitrile. The reaction conditions may vary, but conventional and microwave irradiation methods have been used to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve appropriate solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while substitution of the chloro group can result in various substituted derivatives.
Applications De Recherche Scientifique
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The hydroxy group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzenecarboximidamides and hydroxy-substituted benzenecarboximidamides. Examples include:
- 4-chloro-2-(trifluoromethyl)benzenecarboximidamide
- 4-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
Uniqueness
4-chloro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both the chloro and hydroxy groups, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H6ClF3N2O |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
4-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-4-1-2-5(7(13)14-15)6(3-4)8(10,11)12/h1-3,15H,(H2,13,14) |
Clé InChI |
OKARUWMOWLVBHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


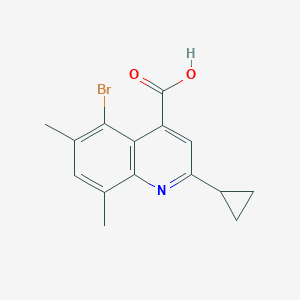
![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)

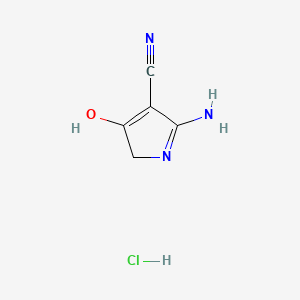

![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)
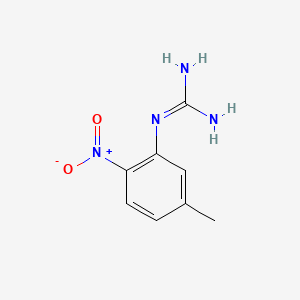


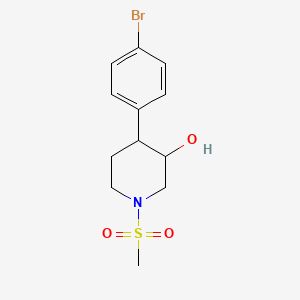

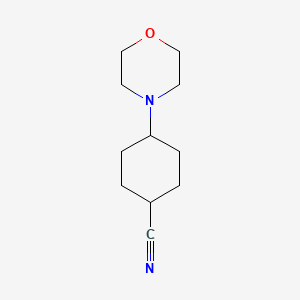
![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)

